molecular formula C14H11FN2O3S2 B6233026 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 878247-16-6

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B6233026
CAS No.: 878247-16-6
M. Wt: 338.4 g/mol
InChI Key: MVHDMAJMMWODRJ-UHFFFAOYSA-N
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Description

. This compound belongs to the sulfonamide group and features an arylsulfonamide moiety attached to a furan and thiazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves coupling 5-methyl-2-furanboronic acid with 2-bromo-4-fluorobenzenesulfonamide and 2-amino-1,3-thiazole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, and the resulting crude product is purified by column chromatography to obtain the compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiazole moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Furosemide: A sulfonamide diuretic.

    Thiazole-based compounds: Various thiazole derivatives with biological activities.

Uniqueness

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to its combination of a fluorine atom, furan, and thiazole moieties, which may impart distinct chemical and biological properties compared to other sulfonamide compounds.

Properties

CAS No.

878247-16-6

Molecular Formula

C14H11FN2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C14H11FN2O3S2/c1-9-5-6-13(20-9)12-8-21-14(16-12)17-22(18,19)11-4-2-3-10(15)7-11/h2-8H,1H3,(H,16,17)

InChI Key

MVHDMAJMMWODRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC(=C3)F

Purity

95

solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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